2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole
Overview
Description
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and an ethanesulfonyl group
Mechanism of Action
Target of Action
The compound’s primary targets appear to be the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system, with the D2 receptor being involved in motor control, reward, and reinforcement, and the 5-HT2A receptor being implicated in various psychiatric disorders .
Mode of Action
The compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding can result in changes in neurotransmitter activity, potentially leading to alterations in mood, cognition, and behavior .
Biochemical Pathways
The compound’s interaction with the D2 and 5-HT2A receptors can affect various biochemical pathways. For instance, the D2 receptor is part of the dopaminergic pathway, which is involved in reward and reinforcement. The 5-HT2A receptor is part of the serotonergic pathway, which plays a role in mood regulation .
Result of Action
The compound’s action on the D2 and 5-HT2A receptors can lead to changes at the molecular and cellular levels. For instance, it can alter neurotransmitter activity, potentially leading to changes in mood, cognition, and behavior . Some compounds with similar structures have been found to exhibit atypical antipsychotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the piperazine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution can be performed using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole
- 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
Uniqueness
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-ethoxy-1,3-benzothiazole is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to similar compounds, making it a valuable molecule for various scientific research applications.
Properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-18-6-5-7-19-20(18)23-22(30-19)25-14-12-24(13-15-25)21(26)16-8-10-17(11-9-16)31(27,28)4-2/h5-11H,3-4,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUHFRNOVPXBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.